molecular formula C11H17N B1354428 1-Phenyl-pentylamine CAS No. 61501-03-9

1-Phenyl-pentylamine

Cat. No. B1354428
CAS RN: 61501-03-9
M. Wt: 163.26 g/mol
InChI Key: LQUVVWBTBOYJAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-pentylamine is a compound with the molecular formula C11H17N . It is a derivative of pentylamine and phenylamine .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-pentylamine consists of a pentyl group (five carbon aliphatic chain) attached to a phenyl group (a six carbon aromatic ring), with an amine functional group (-NH2) attached to one end of the pentyl chain .

Scientific Research Applications

Scalable Synthesis

1-Phenyl-pentylamine has been studied in the context of scalable synthesis methods. For instance, Bunker et al. (2011) detailed a significant improvement in the synthesis of 1-bicyclo[1.1.1]pentylamine, which is structurally related to 1-phenyl-pentylamine. This synthesis offered better scalability, yield, safety, and cost compared to previous methods (Bunker et al., 2011).

NMR and EPR Studies

The compound has been the subject of nuclear magnetic resonance (NMR) and electron paramagnetic resonance (EPR) studies. Migita et al. (1991) performed 1H NMR studies on several (benzyl-t-butyl)hydroxylamine derivatives, which are chemically related to 1-phenyl-pentylamine. These studies help in understanding the molecular structure and properties of such compounds (Migita et al., 1991).

Fluorinated Diarylamide Complexes

Research on fluorinated diarylamines, closely related to 1-phenyl-pentylamine, has shown their potential in preparing complexes with uranium(III, IV) ions. Yin et al. (2013) discovered that these amines could control the coordination environment of uranium ions through a cooperative interplay of multiple interactions (Yin et al., 2013).

Vibrational Spectroscopic Investigation

Tursun et al. (2010) conducted a vibrational spectroscopic investigation of 1-pentylamine, which shares structural similarities with 1-phenyl-pentylamine. This study involved Fourier-transform infrared spectroscopy (FT-IR) and Raman spectroscopy, providing insights into the molecular conformations of such amines (Tursun et al., 2010).

Radical-Based Synthesis

The radical-based synthesis of compounds structurally similar to 1-phenyl-pentylamine has been explored. Pickford et al. (2021) reported a method for synthesizing bicyclo[1.1.1]pentylamines (BCPAs), using a radical functionalization strategy. This method provides access to aniline-like isosteres, important in pharmaceutical research (Pickford et al., 2021).

Photocatalytic Degradation Studies

Research involving compounds like 1-pentylamine has shown their relevance in photocatalytic degradation studies. Low et al. (1991) investigated the photocatalytic oxidation of amines, including n-pentylamine, over UV-illuminated titanium dioxide. This study provides insights into the environmental applications of such compounds (Low et al., 1991).

Safety And Hazards

While the specific safety data for 1-Phenyl-pentylamine is not available, it’s important to note that amines can be hazardous. For example, 1-Pentylamine is highly flammable and can cause severe skin burns and eye damage. It may cause respiratory irritation and is toxic if inhaled or swallowed .

properties

IUPAC Name

1-phenylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11H,2-3,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUVVWBTBOYJAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90475945
Record name 1-PHENYL-PENTYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-pentylamine

CAS RN

61501-03-9
Record name 1-PHENYL-PENTYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-pentylamine
Reactant of Route 2
Reactant of Route 2
1-Phenyl-pentylamine
Reactant of Route 3
Reactant of Route 3
1-Phenyl-pentylamine
Reactant of Route 4
Reactant of Route 4
1-Phenyl-pentylamine
Reactant of Route 5
Reactant of Route 5
1-Phenyl-pentylamine
Reactant of Route 6
Reactant of Route 6
1-Phenyl-pentylamine

Citations

For This Compound
1
Citations
P Sulmon, N De Kimpe, N Schamp - Tetrahedron, 1989 - Elsevier
The reaction of δ-chloro imines with various nucleophiles eg metal hydrides, potassium cyanide, alcohols and alkoxides gave rise to piperidines,2-cyanopiperidines and 2-…
Number of citations: 18 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.